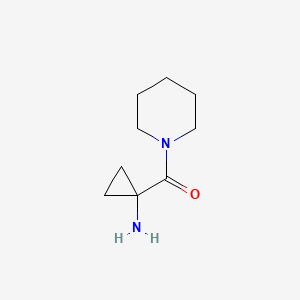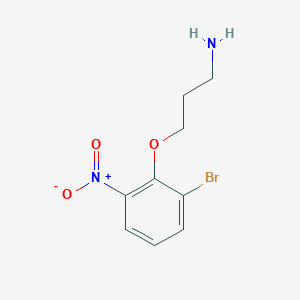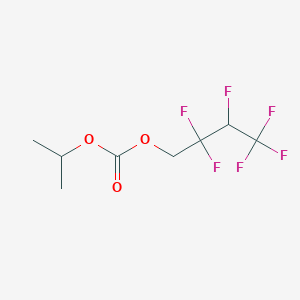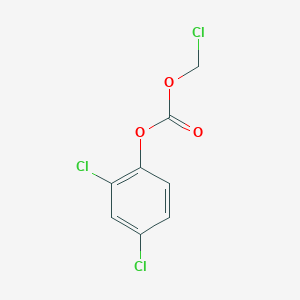![molecular formula C10H18O4S2 B12085687 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)
1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is a synthetic organic compound with the molecular formula C10H18O4S2 and a molecular weight of 266.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system. It is primarily used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable spirocyclic precursor with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanesulfonate ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for the development of novel therapeutics with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to achieve desired performance characteristics
Mecanismo De Acción
The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate: This compound contains a nitrogen atom in place of sulfur, leading to different chemical reactivity and biological activity.
1-Oxa-9-thiaspiro[5.5]undecan-4-yl acetate: The acetate derivative has different solubility and reactivity profiles compared to the methanesulfonate ester
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18O4S2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate |
InChI |
InChI=1S/C10H18O4S2/c1-16(11,12)14-9-2-5-13-10(8-9)3-6-15-7-4-10/h9H,2-8H2,1H3 |
Clave InChI |
MYDRBZWRLXCTAN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CCOC2(C1)CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)








